N-(5-chloro-2,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a heterocyclic compound featuring a pyridoindole core linked to a substituted phenyl group via a 4-oxobutanamide bridge. Its structural complexity arises from the chloro and dimethoxy substitutions on the phenyl ring and the fluorine atom on the pyridoindole system.
Properties
Molecular Formula |
C23H23ClFN3O4 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C23H23ClFN3O4/c1-31-20-11-21(32-2)19(10-16(20)24)27-22(29)5-6-23(30)28-8-7-18-15(12-28)14-9-13(25)3-4-17(14)26-18/h3-4,9-11,26H,5-8,12H2,1-2H3,(H,27,29) |
InChI Key |
CQNAKGCDQMCSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)Cl)OC |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound's molecular structure can be represented as follows:
- Molecular Formula : C22H24ClF N3O3
- Molecular Weight : 421.89 g/mol
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific signaling pathways involved in tumor growth and metastasis. It has been shown to affect receptor tyrosine kinase (RTK) signaling pathways, which play a crucial role in cancer progression.
Key Mechanisms:
- VEGFR Inhibition : The compound acts as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), which is essential for tumor angiogenesis. Inhibition of VEGFR can lead to reduced blood supply to tumors and subsequent tumor cell death .
- Cell Cycle Arrest : Studies have demonstrated that this compound induces cell cycle arrest in various cancer cell lines, leading to apoptosis. This effect is mediated through the activation of intrinsic apoptotic pathways .
- Anti-migratory Effects : The compound has shown significant effects on reducing the migratory capabilities of cancer cells, indicating its potential as an anti-metastatic agent .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- In Vitro Studies : In experiments with A549 lung cancer cells, this compound demonstrated a significant reduction in cell viability with an IC50 value of 9 µM. This study highlighted the compound's potential for inducing apoptosis via intrinsic pathways .
- Metastatic Potential : Another study focusing on CL15 cells showed that treatment with the compound led to a marked decrease in migratory properties and invasion capabilities. This suggests that it may inhibit metastasis by disrupting pathways involved in cell motility .
- Comparative Analysis : When compared to established chemotherapeutics like sunitinib and semaxinib in targeting VEGFR pathways, this compound exhibited comparable efficacy in inhibiting angiogenesis and tumor growth in various preclinical models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Implications
Aromatic Substituents
- Iodo Analog () : Substitution with iodine increases molecular weight and polarizability, which may enhance halogen bonding but reduce metabolic stability compared to chlorine.
- Pyrimidoindole Derivatives () : The sulfanyl acetamide group in introduces a sulfur atom, possibly improving solubility, while the fluorophenylmethyl group in may enhance blood-brain barrier penetration.
Heterocyclic Core Variations
- Pyridoindole vs. Pyrimidoindole : The pyrido[4,3-b]indole core (target compound) contains a six-membered pyridine ring fused to indole, whereas pyrimido[5,4-b]indole () incorporates a pyrimidine ring. The latter may exhibit distinct electronic properties due to the additional nitrogen atom, influencing receptor selectivity .
Physicochemical and Spectral Data
- Melting Points : Pyridoindole derivatives (e.g., ) typically exhibit high melting points (>200°C) due to planar aromatic systems, whereas pyrimidoindoles () may show lower melting points if less crystalline .
- Spectroscopy :
- IR : The target compound’s carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; pyridoindole C=O at ~1680 cm⁻¹) align with analogs in and .
- NMR : The 8-fluoro substituent in the target compound would produce distinct ¹⁹F NMR shifts compared to methoxy groups in . Aromatic protons in the dimethoxyphenyl group would split into specific multiplet patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
